5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
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Overview
Description
5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylic acid with aniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products
Scientific Research Applications
5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agricultural Chemistry: It can be used as a precursor for the synthesis of agrochemicals, including herbicides and pesticides.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylic acid
- N-phenyl-1,3,4-thiadiazole-2-carboxamide
- 5-(chloromethyl)-N-phenyl-1,3,4-oxadiazole-2-carboxamide
Uniqueness
5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of both the chloromethyl and phenyl groups, which confer specific reactivity and biological activity. The combination of these functional groups within the thiadiazole ring structure enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
IUPAC Name |
5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-8-13-14-10(16-8)9(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNYKYFTSIBGIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423652 |
Source
|
Record name | 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113940-13-9 |
Source
|
Record name | 5-(chloromethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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